molecular formula C6H10O2 B2888622 1-Cyclopropyl-2-hydroxypropan-1-one CAS No. 25111-39-1

1-Cyclopropyl-2-hydroxypropan-1-one

Cat. No.: B2888622
CAS No.: 25111-39-1
M. Wt: 114.144
InChI Key: IVUQGEMSSKDLDQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-hydroxypropan-1-one is an organic compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol . This compound features a cyclopropyl group attached to a hydroxypropanone moiety, making it an interesting subject for various chemical studies due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-2-hydroxypropan-1-one can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable oxidizing agent to introduce the hydroxy group at the alpha position. Another method includes the use of cyclopropylcarbinol, which undergoes oxidation to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-hydroxypropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-2-hydroxypropan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-2-hydroxypropan-1-one is unique due to the presence of both a cyclopropyl group and a hydroxypropanone moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-cyclopropyl-2-hydroxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(7)6(8)5-2-3-5/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUQGEMSSKDLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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